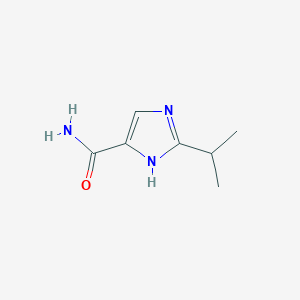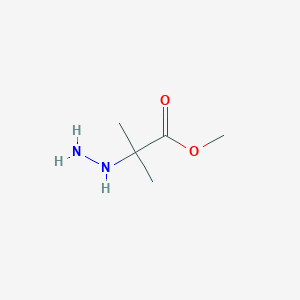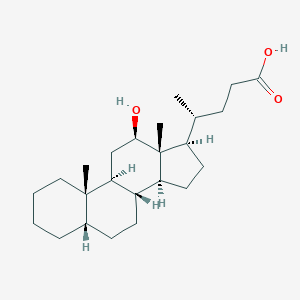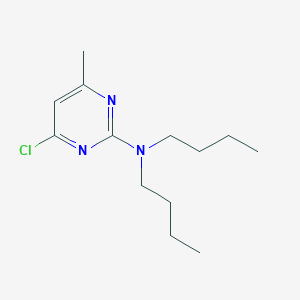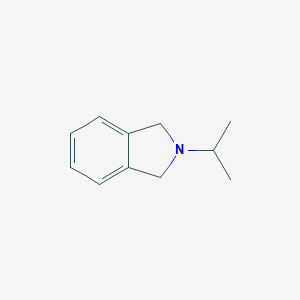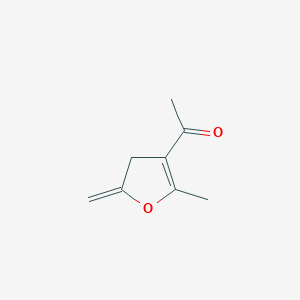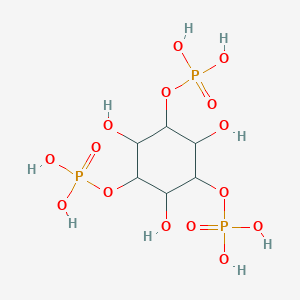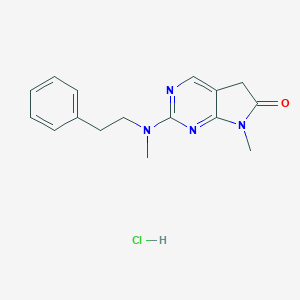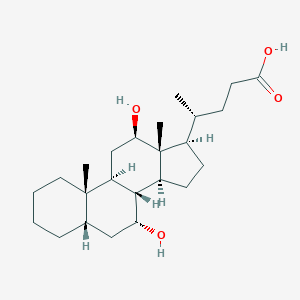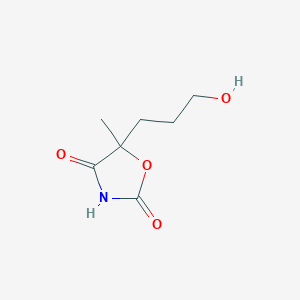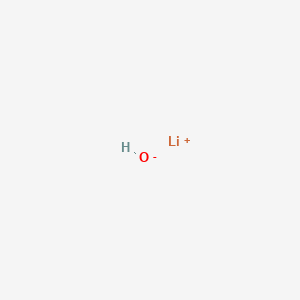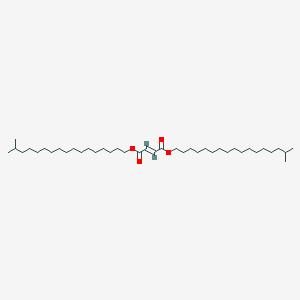
Diisostearyl fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisostearyl fumarate (DISF) is a synthetic compound that belongs to the class of fumarates. It is used in various industries, including personal care, cosmetics, and pharmaceuticals. DISF has gained immense popularity due to its unique properties, including excellent solubility, stability, and biocompatibility. It has been extensively studied for its potential applications in drug delivery systems, skin care products, and other biomedical applications.
Wirkmechanismus
The mechanism of action of Diisostearyl fumarate is not fully understood, but it is believed to involve the formation of stable complexes with other molecules. Diisostearyl fumarate has been shown to form complexes with various drugs, enhancing their solubility and bioavailability. It has also been shown to form complexes with proteins and other biomolecules, affecting their structure and function.
Biochemische Und Physiologische Effekte
Diisostearyl fumarate has been shown to have excellent biocompatibility and low toxicity. It is not known to cause any adverse effects on human health, making it a safe compound for various applications. Diisostearyl fumarate has been shown to have moisturizing and skin conditioning effects, improving the texture and appearance of the skin. It has also been shown to have anti-inflammatory properties, reducing inflammation and redness in the skin.
Vorteile Und Einschränkungen Für Laborexperimente
Diisostearyl fumarate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has excellent solubility and can be used as a carrier for poorly soluble drugs. Diisostearyl fumarate is also biocompatible and safe for use in various applications. However, Diisostearyl fumarate has some limitations, including its limited water solubility and the potential for complex formation with other molecules, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Diisostearyl fumarate. One area of research is the development of new drug delivery systems using Diisostearyl fumarate as a carrier. Another area of research is the development of new skin care products using Diisostearyl fumarate as an emollient and skin conditioning agent. Diisostearyl fumarate could also be studied for its potential applications in tissue engineering and other biomedical applications. Further research is needed to fully understand the mechanism of action of Diisostearyl fumarate and its potential applications in various fields.
Synthesemethoden
The synthesis of Diisostearyl fumarate involves the reaction between fumaric acid and isostearyl alcohol in the presence of a catalyst. The reaction proceeds under mild conditions and produces a white crystalline solid. The purity of the product can be enhanced by recrystallization and other purification techniques. The synthesis of Diisostearyl fumarate is relatively simple and cost-effective, making it an attractive compound for various applications.
Wissenschaftliche Forschungsanwendungen
Diisostearyl fumarate has been extensively studied for its potential applications in various scientific research fields. In drug delivery systems, Diisostearyl fumarate has been used as a carrier for poorly soluble drugs, enhancing their solubility and bioavailability. In skin care products, Diisostearyl fumarate has been used as an emollient and skin conditioning agent, improving the texture and appearance of the skin. Diisostearyl fumarate has also been studied for its potential applications in tissue engineering, where it has been used as a scaffold material for cell growth and tissue regeneration.
Eigenschaften
CAS-Nummer |
113431-53-1 |
|---|---|
Produktname |
Diisostearyl fumarate |
Molekularformel |
C40H76O4 |
Molekulargewicht |
621 g/mol |
IUPAC-Name |
bis(16-methylheptadecyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C40H76O4/c1-37(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-35-43-39(41)33-34-40(42)44-36-30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(3)4/h33-34,37-38H,5-32,35-36H2,1-4H3/b34-33+ |
InChI-Schlüssel |
UNZOESWLBMZBEY-JEIPZWNWSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
113431-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



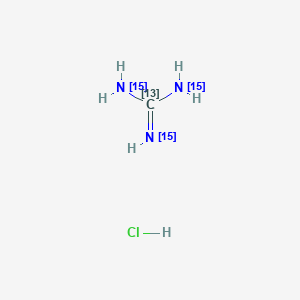
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
